
(±)-Heraclenol
描述
(±)-Heraclenol is a naturally occurring compound belonging to the class of furanocoumarins It is found in various plants, particularly in the Apiaceae family
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (±)-Heraclenol typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of umbelliferone as a starting material, which undergoes prenylation followed by cyclization to form the furanocoumarin structure. The reaction conditions often involve the use of strong acids or bases to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve the extraction from natural sources or chemical synthesis. Extraction from plants involves solvent extraction followed by purification using chromatographic techniques. Chemical synthesis on an industrial scale requires optimization of reaction conditions to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
(±)-Heraclenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Various substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can exhibit different biological activities.
科学研究应用
Chemical Applications
Synthesis of Furocoumarin Derivatives
(±)-Heraclenol serves as a crucial starting material in the synthesis of various furocoumarin derivatives. These derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties. The ability to modify the furocoumarin structure allows researchers to explore new compounds with enhanced efficacy and reduced toxicity.
Biological Applications
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits significant antimicrobial properties, particularly against uropathogenic Escherichia coli (UPEC), a common cause of urinary tract infections (UTIs). In vitro and in vivo experiments have shown that heraclenol can reduce bacterial loads effectively:
- In Vitro Studies : Heraclenol demonstrated a minimum inhibitory concentration (MIC) of 1024 µg/mL against UPEC. Despite this high MIC, it did not exhibit significant cytotoxicity on Vero cells at this concentration .
- In Vivo Studies : In murine models, heraclenol reduced bacterial load in kidney, bladder, and urine samples by at least four logs. Histopathological analysis revealed a reversal of inflammatory changes in tissues treated with heraclenol .
Antibiofilm Activity
Biofilm formation is a significant challenge in treating bacterial infections due to its role in chronic infections and antibiotic resistance. Heraclenol has shown promising results in inhibiting biofilm development:
- Reduction of Biofilm Formation : In crystal violet assays, heraclenol reduced biofilm formation by approximately 70%. Scanning electron microscopy (SEM) confirmed that treatment with heraclenol disrupted cell-to-cell contact and decreased extracellular polymeric substance (EPS) production .
Industrial Applications
Given its antimicrobial properties, this compound is being explored for use in developing antimicrobial coatings and materials. These applications could be particularly beneficial in healthcare settings where infection control is critical.
Table 1: Antimicrobial Efficacy of this compound
Study Type | MIC (µg/mL) | Bacterial Load Reduction | Cytotoxicity on Vero Cells (%) |
---|---|---|---|
In Vitro | 1024 | Not specified | 13% decrease at MIC |
In Vivo | N/A | ≥4 logs | Not assessed |
Table 2: Histopathological Effects of this compound Treatment
Treatment Group | Observations |
---|---|
Control | Normal glomeruli |
Infected untreated | Severe inflammation |
Treated with below MIC | Mild inflammation |
Treated with MIC | Normal glomeruli with mild chronic inflammation |
Treated with above MIC | Normal glomeruli with minimal inflammation |
作用机制
The mechanism of action of (±)-Heraclenol involves its interaction with various molecular targets and pathways. It can bind to specific enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to its anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
相似化合物的比较
Similar Compounds
Psoralen: Another furanocoumarin with similar biological activities.
Bergapten: Known for its phototoxic properties.
Xanthotoxin: Used in the treatment of skin disorders.
Uniqueness
(±)-Heraclenol is unique due to its specific structural features and the range of biological activities it exhibits. Its ability to undergo various chemical modifications makes it a versatile compound for research and industrial applications.
生物活性
(±)-Heraclenol is a naturally occurring furocoumarin compound derived from various plants, particularly those in the Heracleum genus. This compound has garnered attention due to its diverse biological activities, including antimicrobial and antibiofilm properties, as well as potential implications in cancer treatment and other therapeutic areas. This article synthesizes current research findings, case studies, and data tables to elucidate the biological activity of this compound.
This compound has a complex structure typical of furocoumarins, which contributes to its biological activities. Its chemical formula is , and it possesses a unique arrangement that enables interaction with various biological targets.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial efficacy of this compound, particularly against uropathogenic Escherichia coli (UPEC), which are significant contributors to urinary tract infections (UTIs).
Key Findings:
- In Vitro Studies: The minimum inhibitory concentration (MIC) of this compound was determined to be 1024 µg/mL against UPEC strains. Despite this high MIC, the compound exhibited minimal cytotoxicity on Vero cell lines, indicating a favorable safety profile for further development .
- In Vivo Efficacy: In a murine model of UTI, treatment with this compound resulted in a reduction of bacterial load by at least 4 logs in kidney, bladder, and urine samples. Histopathological evaluations showed a reversal of inflammatory changes in bladder and kidney tissues post-treatment .
Antibiofilm Activity
The ability of this compound to inhibit biofilm formation is particularly noteworthy. Biofilms are clusters of bacteria that adhere to surfaces and are encased in a protective matrix, making them resistant to conventional antibiotics.
- Biofilm Reduction: The compound demonstrated a 70% reduction in biofilm formation in treated UPEC cultures. This suggests that this compound could be an effective agent in managing chronic infections associated with biofilm-producing bacteria .
Molecular docking studies indicate that this compound binds effectively to the active site of the enzyme HisC, which is involved in histidine biosynthesis. By inhibiting HisC, this compound disrupts bacterial growth and biofilm formation mechanisms . This specific interaction underscores the potential for targeted antibiotic development.
Case Studies and Research Applications
Several case studies have explored the broader implications of this compound's biological activity:
- Antiviral Properties: Research has indicated that coumarins, including this compound, may exhibit anti-HIV activity. The structure-activity relationship suggests that modifications to the furocoumarin skeleton can enhance antiviral efficacy .
- Cytotoxicity Against Cancer Cells: Preliminary investigations into the cytotoxic effects of this compound on various cancer cell lines have shown promising results. For instance, it has been tested against A549 lung carcinoma cells with varying degrees of effectiveness .
Table 1: Summary of Biological Activities of this compound
Activity Type | Target Organism/Cell Line | MIC/IC50 | Observations |
---|---|---|---|
Antimicrobial | UPEC | 1024 µg/mL | Significant reduction in bacterial load |
Antibiofilm | UPEC | Not specified | 70% reduction in biofilm formation |
Cytotoxicity | Vero cells | Not specified | Minimal cytotoxicity observed |
Antiviral | HIV | Not specified | Potential antiviral activity noted |
属性
IUPAC Name |
9-(2,3-dihydroxy-3-methylbutoxy)furo[3,2-g]chromen-7-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O6/c1-16(2,19)11(17)8-21-15-13-10(5-6-20-13)7-9-3-4-12(18)22-14(9)15/h3-7,11,17,19H,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOINLJRVEBYARJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(COC1=C2C(=CC3=C1OC=C3)C=CC(=O)O2)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | (R)-Heraclenol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030745 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
31575-93-6, 26091-76-9 | |
Record name | Heraclenol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=306227 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 26091-76-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (R)-Heraclenol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030745 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
117 - 118 °C | |
Record name | (R)-Heraclenol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030745 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of heraclenol?
A1: Heraclenol inhibits histidine biosynthesis, specifically targeting the HisC enzyme. [] Molecular docking studies suggest that it binds to the active site of HisC, preventing the binding and activation of its native substrate. []
Q2: What are the downstream effects of heraclenol's inhibition of histidine biosynthesis?
A2: While specific downstream effects haven't been fully elucidated, histidine is an essential amino acid crucial for protein synthesis and various metabolic processes. [] Its depletion likely disrupts bacterial growth and survival, contributing to heraclenol's antibacterial effect.
Q3: What is the molecular formula and weight of heraclenol?
A3: Heraclenol's molecular formula is C16H16O5, and its molecular weight is 288.29 g/mol. []
Q4: What spectroscopic data are available for heraclenol identification?
A4: Heraclenol has been characterized using various spectroscopic techniques, including UV, HR-ESIMS, 1D NMR (1H and 13C), and 2D NMR (COSY, HSQC, and HMBC). [, , , ]
Q5: Is there information available about heraclenol's performance and applications under various conditions?
A5: Limited data is available regarding heraclenol's compatibility and stability under different conditions. Further research is needed to explore its stability in various solvents, temperatures, and formulations.
Q6: Does heraclenol exhibit any catalytic properties?
A6: Current research primarily focuses on heraclenol's biological activity. No studies report inherent catalytic properties or applications.
Q7: Have computational methods been used to study heraclenol?
A7: Yes, molecular docking studies revealed heraclenol's binding to the active site of the HisC enzyme. [] Density Functional Theory (DFT) calculations have been employed to characterize the electronic and structural properties of heraclenol, providing insights into its potential for drug development. []
Q8: How do structural modifications of heraclenol affect its activity?
A8: Research suggests that the presence of an alkoxy group at the C-5 or C-8 position of heraclenol plays a role in its antiproliferative activity against melanoma cells. [] Further investigation is required to comprehensively understand the impact of specific structural modifications on heraclenol's potency, selectivity, and other pharmacological properties.
Q9: What is known about heraclenol's stability under various conditions?
A9: Information on heraclenol's stability under various conditions is currently limited. Research focusing on its degradation pathways, optimal storage conditions, and formulation strategies to enhance stability is crucial for future development.
Q10: What is known about the absorption, distribution, metabolism, and excretion (ADME) of heraclenol?
A10: Detailed studies investigating heraclenol's ADME profile are limited. Further research is necessary to understand its pharmacokinetic properties and optimize its delivery for therapeutic applications.
Q11: What in vitro and in vivo studies have been conducted on heraclenol?
A11: In vitro studies demonstrate heraclenol's antimicrobial and antibiofilm activity against uropathogenic Escherichia coli (UPEC). [] Additionally, it exhibits antiproliferative activity against melanoma cells under UVA irradiation. [] In vivo studies using a murine catheter UTI model show that heraclenol significantly reduces bacterial load in the kidneys, bladder, and urine. []
Q12: Has heraclenol been tested in clinical trials?
A12: No clinical trials have been conducted with heraclenol. Further preclinical studies are necessary to assess its safety and efficacy before advancing to human trials.
Q13: Have any drug delivery systems been explored for heraclenol?
A13: Specific drug delivery strategies for heraclenol haven't been reported. Exploring targeted delivery systems could potentially enhance its efficacy and reduce potential side effects.
Q14: Are there any biomarkers associated with heraclenol's efficacy or toxicity?
A14: Research on specific biomarkers related to heraclenol's effects is currently lacking. Identifying such biomarkers would be valuable for monitoring treatment response and potential adverse effects.
Q15: What analytical methods are used to characterize and quantify heraclenol?
A15: High-performance thin-layer chromatography (HPTLC) is a common method for separating and identifying heraclenol in plant extracts. [] Other analytical techniques employed include HPLC, NMR, and MS. [, , , ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。